![molecular formula C19H21N5O2 B2923903 2,4,7,8-Tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878735-57-0](/img/structure/B2923903.png)
2,4,7,8-Tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7,8-Tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione, commonly known as theophylline, is a methylxanthine drug that is used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been used for over a century and is still a widely used drug due to its effectiveness and low cost.
Wissenschaftliche Forschungsanwendungen
Hydantoin Derivatives: A Review on Novel Research Strategies
Hydantoins, including imidazolidine-2,4-dione derivatives, are highlighted for their broad biological and pharmacological activities in therapeutic and agrochemical applications. These compounds play a significant role in the chemical or enzymatic synthesis of important non-natural amino acids and their conjugates, showing potential medical applications. The Bucherer-Bergs reaction is discussed as an efficient method for the synthesis of hydantoins, applicable in the development of new organic compounds with therapeutic potential (Shaikh et al., 2023).
Linagliptin Assay Method Development
Research on linagliptin, a dipeptidylpeptidase 4 (DPP4) inhibitor, involved developing a high-performance thin-layer chromatography (HPTLC) assay method for its determination in tablet dosage form. This method provides a foundation for the analytical assessment of similar compounds, emphasizing the importance of validated stability-indicating HPTLC methods for determining potential degradation products in pharmaceuticals (Rode & Tajne, 2021).
Imidazole Scaffold in Kinase Inhibitor Design
The use of imidazole scaffolds in the design and synthesis of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase is reviewed. These inhibitors are crucial for controlling proinflammatory cytokine release, showcasing the structural and functional versatility of imidazole derivatives in drug discovery, especially for anti-inflammatory and anticancer agents (Scior et al., 2011).
Azole Derivatives as Antibacterial and Antifungal Agents
Azole derivatives, including imidazole and triazole, have gained attention for their potent antimicrobial activities. This review discusses the pharmacological aspects of azole scaffolds, their structure-activity relationships, and the synthesis of novel azole compounds with desirable biological activities. Azole derivatives show high efficacy and good tolerability, making them significant in the design of new antimicrobial compounds (Emami et al., 2022).
2,4-Thiazolidinediones as PTP 1B Inhibitors
The review focuses on 2,4-thiazolidinediones (TZDs) as PTP 1B inhibitors, highlighting their journey in medicinal chemistry for treating or managing numerous ailments, including type 2 diabetes mellitus (T2DM). The review emphasizes the structural modifications of the TZD scaffold to design potent PTP 1B inhibitors, demonstrating the scaffold's versatility and potential in drug discovery (Verma et al., 2019).
Eigenschaften
IUPAC Name |
2,4,7,8-tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-11-7-6-8-14(9-11)10-23-12(2)13(3)24-15-16(20-18(23)24)21(4)19(26)22(5)17(15)25/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKUFCVNZLHPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,7-tetramethyl-8-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


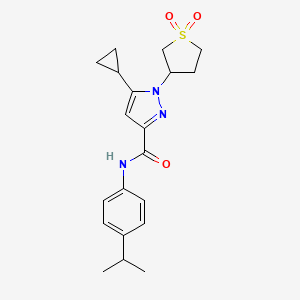
![2-Amino-6-(3-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2923823.png)
![1-(4-(Pyrrolidin-1-ylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2923826.png)
![N-(4-methoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2923828.png)
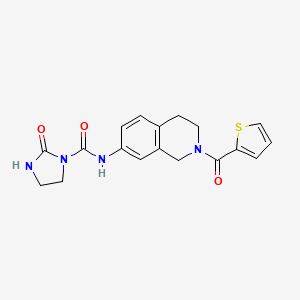
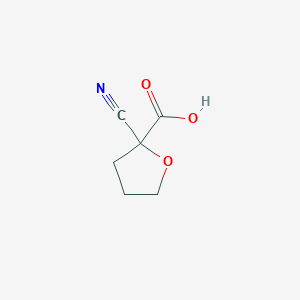
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2923833.png)
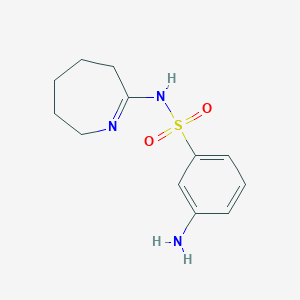
![Ethyl 6-methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2923837.png)
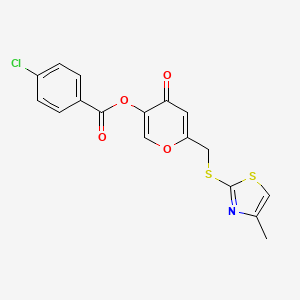
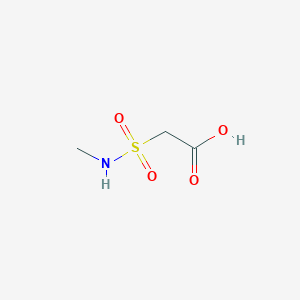
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2923840.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide](/img/structure/B2923841.png)